Synthetic Yield: 3- vs. 6-Carboxamide Weinreb Amide
The 3-carboxamide regioisomer (CAS 214759-95-2) is reported to be synthesized in 78% yield from indole-3-carboxylic acid via the acid chloride intermediate using oxalyl chloride and N,O-dimethylhydroxylamine hydrochloride . In a separate patent procedure, the analogous 6-carboxamide regioisomer (CAS 394653-94-2) was prepared via CDI activation in 77% yield . This quantitative parity in yield suggests that the 3-isomer does not present a synthetic disadvantage relative to the 6-isomer, while offering distinct regiochemical advantages for downstream derivatization.
| Evidence Dimension | Synthetic Yield (Isolated) |
|---|---|
| Target Compound Data | 78% |
| Comparator Or Baseline | N-Methoxy-N-methyl-1H-indole-6-carboxamide (CAS 394653-94-2) |
| Quantified Difference | +1% absolute difference (78% vs 77%) |
| Conditions | Target: Indole-3-carboxylic acid + oxalyl chloride/DMF, then N,O-dimethylhydroxylamine·HCl, Et3N, DCM, RT. Comparator: Indole-6-carboxylic acid + CDI, then N,O-dimethylhydroxylamine·HCl, THF, RT. |
Why This Matters
For procurement decisions, the 3-isomer offers comparable synthetic efficiency to the 6-isomer while providing a distinct substitution pattern critical for structure-activity relationships in drug discovery.
